molecular formula C12H9N3O2 B1667800 1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl- CAS No. 72364-91-1

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

Cat. No. B1667800
CAS RN: 72364-91-1
M. Wt: 227.22 g/mol
InChI Key: ACMSQMLLTIBBEG-UHFFFAOYSA-N
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Description

This would involve a detailed description of the compound, including its IUPAC name, common names, and structural formula. The compound’s role and significance in the scientific community would also be discussed.



Synthesis Analysis

This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.



Chemical Reactions Analysis

This section would detail the chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions. The mechanism of these reactions would also be discussed.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Synthesis and Anticancer Activity

  • Safe Synthesis for Anticancer Activities : A new safe route for synthesizing 1,3-dimethyl-1,2,3-triazolium derivatives, including the 1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione, has been developed. This synthesis method is significant due to the compound's profound anticancer activities against various cancer types like melanoma and lung cancer. (Shrestha & Chang, 2013)

  • Antibacterial Activity : Research has shown the synthesis of naphtho[2,3-d][1,2,3]triazole-4,9-diones can lead to the development of antibacterial cationic anthraquinone analogs. These compounds exhibit significant potency against pathogens like MRSA, suggesting potential as new therapeutic agents. (Zhang et al., 2011)

  • Synthesis for Cytotoxic Evaluation : The synthesis of 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones from 1,2-naphthoquinone demonstrated cytotoxic activity against cancer cell lines, indicating potential for cancer treatment. (Chipoline et al., 2018)

Synthesis Methodology

  • One-Pot Synthesis : A novel one-pot synthesis method for 1- and 2-substituted naphtho[2,3-d][1,2,3]triazole-4,9-diones has been developed. This method highlights the possibility of these compounds having unique chemical and biological properties. (Zhang & Chang, 2009)

  • Metal-Free Synthesis : A metal-free domino cycloaddition approach for synthesizing naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives was reported. This method is eco-friendly and efficient, with high yields and a good atom economy. (Chen et al., 2015)

  • Green Synthetic Protocol : An environmentally friendly method for the synthesis of 1-alkyl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-diones was developed using water as a solvent. This method minimizes environmental impact and is suitable for scale-up synthesis. (Zhang, Shrestha, & Chang, 2014)

Safety And Hazards

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Future Directions

Finally, this section would discuss potential future directions for research involving the compound, such as new synthetic methods, applications, or areas of study.


Please consult a qualified professional or trusted source for specific information about “1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-”.


properties

IUPAC Name

6,7-dimethyl-2H-benzo[f]benzotriazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-5-3-7-8(4-6(5)2)12(17)10-9(11(7)16)13-15-14-10/h3-4H,1-2H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMSQMLLTIBBEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)C(=O)C3=NNN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222679
Record name Brl 22321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

CAS RN

72364-91-1
Record name Brl 22321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072364911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brl 22321
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Reactant of Route 2
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Reactant of Route 3
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Reactant of Route 4
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Reactant of Route 5
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-
Reactant of Route 6
1H-Naphtho(2,3-d)triazole-4,9-dione, 6,7-dimethyl-

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